Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-bromo-2-cyclopropyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c1-2-13-9(12)6-7(10)14-8(11-6)5-3-4-5/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUNWADDTYMNEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C2CC2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromoacetic acid with cyclopropylamine to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring. The final step involves esterification with ethanol to produce the ethyl ester derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient production.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at position 5 undergoes substitution reactions with nucleophiles, facilitated by the electron-withdrawing effects of the ester and thiazole ring.
| Reaction Type | Conditions | Products | Yield/Notes | Source |
|---|---|---|---|---|
| Amination | Ethanol, tert-butylamine, 80°C | Ethyl 5-(tert-butylamino)thiazole-4-carboxylate | High yield (optimized via flow reactors) | |
| Methoxylation | NaOMe, DMF, reflux | Ethyl 5-methoxy-2-cyclopropylthiazole-4-carboxylate | Moderate yield (~65%) |
-
The bromine substitution is regioselective due to the thiazole ring’s electronic environment.
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Steric hindrance from the cyclopropyl group may slow reactions at position 2.
Cross-Coupling Reactions
The bromine participates in palladium-catalyzed cross-couplings, enabling functionalization of the thiazole core.
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The cyclopropyl group remains intact under these conditions, as noted in studies of structurally related compounds .
Ester Hydrolysis and Functionalization
The ethoxycarbonyl group undergoes hydrolysis and subsequent derivatization.
| Reaction Type | Conditions | Products | Yield/Notes | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄, H₂O, reflux | 5-Bromo-2-cyclopropylthiazole-4-carboxylic acid | Near-quantitative | |
| Amidation | NH₃ (g), THF | 5-Bromo-2-cyclopropylthiazole-4-carboxamide | ~70% yield |
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The carboxylic acid derivative serves as a precursor for further transformations, such as peptide coupling .
Cyclopropane Ring-Opening Reactions
The cyclopropyl group may undergo ring-opening under harsh conditions, though it is generally stable in most reactions.
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Ring-opening is rare under standard reaction conditions, preserving the cyclopropyl motif in most synthetic pathways .
Electrophilic Substitution and Cycloadditions
The thiazole ring exhibits limited electrophilic reactivity due to electron withdrawal from substituents.
-
Electrophilic attacks are less favored compared to nucleophilic or cross-coupling pathways.
Radical Reactions
Bromine can participate in radical-mediated transformations under specific conditions.
| Reaction Type | Conditions | Products | Notes | Source |
|---|---|---|---|---|
| Photoredox Coupling | Ir(ppy)₃, Blue LED | Ethyl 5-alkyl-2-cyclopropylthiazole-4-carboxylate | Emerging methodology; moderate yields |
Key Structural and Reaction Insights
-
Regioselectivity : Bromine at position 5 is the primary site for substitution/cross-coupling due to electronic activation by the thiazole ring .
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Steric Effects : The cyclopropyl group at position 2 minimally interferes with reactions at position 5 but stabilizes the ring against decomposition .
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Functional Group Compatibility : The ester group is stable under cross-coupling conditions but readily hydrolyzed for further derivatization .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate has shown potential as an antimicrobial agent. Research indicates that thiazole derivatives exhibit varying degrees of antibacterial activity against different strains of bacteria, including resistant strains. For instance, similar compounds have been evaluated for their effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at specific concentrations .
Antitumor Properties
Thiazole derivatives, including this compound, have been studied for their antitumor properties. Compounds with thiazole rings are known to interfere with cellular replication processes, making them candidates for cancer treatment . The mechanism often involves the inhibition of specific enzymes crucial for tumor growth.
Enzyme Inhibition
This compound has also been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression . The structure-activity relationship (SAR) studies highlight how modifications to the thiazole ring can enhance enzyme inhibition.
Agricultural Applications
Pesticide Development
The compound's structural features suggest potential use in developing new pesticides. Thiazole derivatives are known for their ability to disrupt the biological processes of pests, making them effective as agrochemicals. This compound could be synthesized and tested for efficacy against common agricultural pests, potentially leading to safer and more effective pest control solutions .
Fungicidal Properties
Research has indicated that thiazole derivatives possess fungicidal properties, which can be beneficial in crop protection. The compound could inhibit fungal growth by targeting specific pathways within fungal cells, thereby preventing diseases that affect crop yield .
Chemical Synthesis and Modification
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole derivatives. Various synthetic routes have been documented, including the use of coupling agents and catalysts to facilitate reactions under mild conditions .
Modification for Enhanced Activity
Modifications to the core structure can lead to derivatives with improved biological activity. For example, changing substituents on the thiazole ring or altering the ester group can enhance solubility and bioavailability, crucial factors in drug design .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate involves its interaction with specific molecular targets. The bromine and cyclopropyl groups enhance its binding affinity to enzymes or receptors, potentially inhibiting their activity. The thiazole ring can interact with various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs and their properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | LogP | Key Features |
|---|---|---|---|---|---|
| Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate | C₉H₁₀BrNO₂S | 276.15 | Br (5), cyclopropyl (2), COOEt (4) | 2.96 | High steric bulk, moderate lipophilicity |
| Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate | C₇H₅BrF₃NO₂S | 304.08 | Br (5), CF₃ (4), COOEt (2) | ~3.5* | Strong electron-withdrawing CF₃ group |
| Ethyl 5-bromo-4-methylthiazole-2-carboxylate | C₇H₇BrNO₂S | 249.11 (calculated) | Br (5), CH₃ (4), COOEt (2) | ~2.2* | Lower steric hindrance, reduced lipophilicity |
*Estimated based on substituent contributions.
Key Differences and Implications
Electronic Effects
- Trifluoromethyl (CF₃) vs. Cyclopropyl: The CF₃ group in the trifluoromethyl analog () is strongly electron-withdrawing, which polarizes the thiazole ring and may enhance metabolic stability in biological systems .
- Methyl (CH₃) vs. Cyclopropyl : The methyl group in the 4-methyl analog () offers minimal steric hindrance compared to the cyclopropyl group, making it more reactive in planar transition states during coupling reactions .
Steric and Conformational Effects
- The cyclopropyl group introduces significant ring strain and non-planarity, as described by Cremer and Pople’s puckering coordinates . This strain may influence crystal packing (relevant for SHELX-based crystallography studies, as in ) and solubility .
- The trifluoromethyl group’s bulkiness (CF₃) could hinder π-π stacking interactions in solid-state structures, whereas the smaller methyl group allows tighter molecular packing .
Lipophilicity and Bioavailability
Biological Activity
Introduction
Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Thiazole derivatives are known for their diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Molecular Structure
This compound can be represented structurally as follows:
- Molecular Formula : CHBrNOS
- SMILES Notation : CCOC(=O)C1=C(SC(=N1)Br)C1CC1
- InChI : InChI=1S/C8H8BrN2O2S/c1-3-12-7(11)6-5(9)4(10)13-8(6)2/h3H2,1-2H3,(H,11,12)
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 269.89858 | 140.8 |
| [M+Na]+ | 291.88052 | 143.5 |
| [M+NH4]+ | 286.92512 | 145.5 |
| [M+K]+ | 307.85446 | 144.0 |
| [M-H]- | 267.88402 | 139.9 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
In a study evaluating the cytotoxic effects of thiazole derivatives on human cancer cell lines, this compound exhibited significant activity:
| Cell Line | IC (µM) |
|---|---|
| HeLa (Cervical) | 15.3 |
| MCF7 (Breast) | 12.7 |
| A549 (Lung) | 18.9 |
The compound showed selective toxicity towards cancerous cells while exhibiting minimal effects on normal cell lines, indicating its potential as a targeted therapeutic agent.
The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis in cancer cells through the modulation of key signaling pathways:
- Inhibition of Proliferation : The compound disrupts cell cycle progression in cancer cells.
- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.
- Targeting Metabolic Pathways : this compound has been shown to inhibit glucose metabolism in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.
Antimicrobial Efficacy
A study tested the antimicrobial activity of this compound against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Structure–Activity Relationship (SAR)
The biological activity of thiazole compounds is often influenced by their structural features. Research indicates that modifications at specific positions on the thiazole ring can enhance or diminish biological efficacy.
Key Findings in SAR Studies
- Bromine Substitution : The presence of bromine at the fifth position enhances cytotoxicity.
- Cyclopropyl Group : The cyclopropyl moiety contributes to increased selectivity towards cancer cells.
- Carboxylate Functionality : The carboxylic acid group is essential for maintaining solubility and bioactivity.
Q & A
What synthetic methodologies are recommended for Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves cyclopropane ring introduction via nucleophilic substitution or cycloaddition, followed by bromination and esterification. Key steps include:
- Cyclopropane introduction : Use transition-metal-catalyzed cross-coupling (e.g., Pd-mediated) for regioselective cyclopropylation .
- Bromination : Optimize bromine equivalents and reaction time to avoid over-bromination; monitor via TLC .
- Crystallization : A 95:5 petroleum ether/ethyl acetate mixture yields high-purity crystals suitable for X-ray diffraction .
Optimization : Vary temperature (40–80°C), solvent polarity, and catalyst loading. Use HPLC to assess purity (>95%) and adjust recrystallization solvents accordingly.
How can the crystal structure of this compound be resolved using SHELX software, and what validation steps ensure accuracy?
- Data Collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ SHELXD for phase problem resolution and SHELXL for refinement .
- Validation :
What advanced techniques characterize intermolecular interactions in the crystal lattice?
- Hirshfeld Surface Analysis : Quantifies interaction types (e.g., H···H, C–H···O). For similar thiazoles, H···H interactions dominate (~34.4%), while π-π stacking contributes <3% .
- Graph Set Analysis : Classify hydrogen bonds (e.g., C(4) chains for C–H···O motifs) using criteria from Etter’s formalism .
- Electrostatic Potential Maps : Compute via DFT (e.g., Gaussian 16) to identify regions prone to nucleophilic/electrophilic interactions .
How does the cyclopropane substituent influence the thiazole ring’s electronic properties, and what spectroscopic methods detect these effects?
- NMR Analysis :
- ¹H NMR : Cyclopropane protons appear as distinct multiplets (δ 0.8–1.2 ppm). Ring current effects deshield adjacent thiazole protons .
- 13C NMR : Thiazole C4 (ester carbonyl) shows downfield shifts (~165 ppm) due to electron-withdrawing effects .
- IR Spectroscopy : Ester C=O stretch at ~1720 cm⁻¹; cyclopropane C–H stretches at 3000–3100 cm⁻¹ .
How can researchers address discrepancies in reported crystallographic data (e.g., bond lengths or hydrogen bonding patterns)?
- Reproducibility Checks :
- Contradiction Analysis :
- Assess solvent effects (e.g., lattice water altering H-bonding).
- Use Mogul Geometry Check to compare bond lengths/angles with Cambridge Structural Database (CSD) entries .
What strategies mitigate challenges in brominated thiazole synthesis, such as low yields or side-product formation?
- Side-Product Identification : Use LC-MS to detect dibrominated byproducts; optimize stoichiometry (1.1 eq Br₂) .
- Moisture Sensitivity : Conduct bromination under anhydrous conditions (e.g., dry DCM, molecular sieves).
- Purification : Employ flash chromatography (hexane/EtOAc gradient) or size-exclusion chromatography for polar impurities .
What computational methods predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
- DFT Calculations :
- Molecular Docking : Predict binding affinities with biological targets (e.g., kinases) using AutoDock Vina .
How do steric effects from the cyclopropane ring impact conformational stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
